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Introduction

SYBR Green Il is a highly sensitive fluorescent nucleic acid stain used for the detection of RNA
and single-stranded DNA (ssDNA) in electrophoretic gels.[1][2] It exhibits a significantly higher
guantum yield when bound to RNA compared to double-stranded DNA (dsDNA), making it an
excellent choice for RNA analysis.[1][2] Its sensitivity surpasses that of the more traditional
ethidium bromide, allowing for the detection of as little as 100 pg of RNA or ssDNA per band.[3]
This document provides detailed protocols for the preparation of SYBR Green Il working
solutions for various applications in a research and drug development setting.

Data Presentation
SYBR Green Il Stock and Working Concentrations

The following table summarizes the key concentrations for the preparation of SYBR Green Il
working solutions from a 10,000X stock concentrate in DMSO.
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Note: TBE buffer composition is typically 89 mM Tris base, 89 mM boric acid, and 2 mM EDTA,
with a pH adjusted to between 7.5 and 8.0 for optimal staining.

Experimental Protocols
Protocol 1: Post-Electrophoresis Gel Staining

This is the recommended method for achieving the highest sensitivity.

Materials:

SYBR Green Il Nucleic Acid Gel Stain (10,000X in DMSO)

TBE Buffer (pH 7.5-8.0)

Staining container (polypropylene is recommended to prevent dye adsorption to glass)

Electrophoresed gel

Protective gloves and lab coat

Procedure:

» Equilibrate Stock Solution: Before use, allow the vial of SYBR Green Il stock solution to
warm to room temperature and then briefly centrifuge it to collect the DMSO solution at the
bottom of the vial.

e Prepare Working Solution:

o For non-denaturing agarose gels and denaturing polyacrylamide/urea gels, prepare a
1:10,000 dilution of the SYBR Green Il stock solution in TBE buffer. For example, add 10
pL of 10,000X SYBR Green Il to 100 mL of TBE buffer.
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o For denaturing agarose/formaldehyde gels, prepare a 1:5,000 dilution of the SYBR Green
Il stock solution in TBE buffer. For example, add 20 pL of 10,000X SYBR Green Il to 100
mL of TBE buffer.

e Staining:

o Place the gel in the staining container and add enough working solution to completely
cover the gel.

o Incubate at room temperature for 10-40 minutes, protected from light. Gentle agitation can
improve staining uniformity.

o Destaining (Optional): Destaining is generally not required due to the low background
fluorescence of SYBR Green Il.

» Visualization: Visualize the stained gel using a UV transilluminator. The maximal excitation
for SYBR Green Il is 497 nm, with a secondary peak at 254 nm. The emission maximum is
at 520 nm. For highest sensitivity, 254 nm epi-illumination is recommended.

Protocol 2: Staining by Addition to Loading Buffer

This method is faster but may result in slightly lower sensitivity and potential effects on nucleic
acid mobility.

Materials:

SYBR Green Il Nucleic Acid Gel Stain (10,000X in DMSO)

Anhydrous DMSO

Nucleic acid sample loading buffer

Protective gloves and lab coat
Procedure:

o Prepare Intermediate Dilution: Prepare a 1:100 intermediate dilution of the SYBR Green I
stock solution in high-quality anhydrous DMSO. For example, add 1 pL of 10,000X SYBR
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Green Il to 99 pL of anhydrous DMSO. This intermediate dilution can be stored at -20°C for
future use.

o Prepare Final Loading Buffer: Add the intermediate dilution to your sample loading buffer to
achieve a final 1:1,000 dilution of the original stock. For example, add 1 pL of the 100X
intermediate dilution to 9 pL of your sample before loading.

o Electrophoresis: Load the samples and run the gel according to your standard protocol.

 Visualization: Visualize the gel immediately after electrophoresis using a UV transilluminator
as described in Protocol 1.

Mandatory Visualization

Protocol 1: Post-Staining

Dilute in TBE Buffer Visualize (UV)
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Click to download full resolution via product page
Caption: Workflow for preparing SYBR Green Il working solutions.
Safety and Handling Precautions:
o SYBR Green Il binds to nucleic acids and should be treated as a potential mutagen.

o Always wear appropriate personal protective equipment (PPE), including gloves and a lab
coat, when handling the dye.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/product/b12393867?utm_src=pdf-body-img
https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/product/b12393867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e The stock solution is in DMSO, which can facilitate the entry of organic molecules into
tissues. Handle with extra caution.

» Dispose of staining solutions by pouring them through activated charcoal before discarding
them with hazardous waste.

Storage and Stability:

o Store the SYBR Green Il stock solution at -20°C, protected from light in a desiccator. When
stored properly, it is stable for six months to a year.

e Working solutions can be stored at 4°C in the dark and reused 3-4 times.

e Itis recommended to aliquot the stock solution into smaller volumes to avoid repeated
freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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